(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-18-14(10-11-19-2)12-16-15(17)9-8-13-6-4-3-5-7-13/h3-9,14H,10-12H2,1-2H3,(H,16,17)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXRIRZMHBDOAD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CCSC)CNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide, a compound with the CAS number 1396892-05-9, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Structural Features
- Functional Groups : The compound features an amide linkage, a methoxy group, and a methylthio group, which are essential for its biological activity.
- Stereochemistry : The (E) configuration indicates the trans arrangement of substituents around the double bond in the propene moiety.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential anticancer, anticonvulsant, and antimicrobial properties.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound has shown significant antiproliferative effects against several human cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 5.0 |
| MCF-7 (breast) | 3.5 |
| A2780 (ovarian) | 4.8 |
These results indicate that the compound may interfere with cellular proliferation through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest.
Anticonvulsant Activity
In a series of preclinical studies, this compound demonstrated anticonvulsant properties. In animal models, it exhibited the following:
| Model | ED50 (mg/kg) |
|---|---|
| Frings audiogenic seizure model | 13.21 |
| Maximal electroshock test | 44.46 |
| 6-Hz psychomotor seizure model | 71.55 |
These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging between 15 to 30 µg/mL against Gram-positive bacteria.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:
- Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : Interaction with pathways regulating apoptosis and cell proliferation.
- Antioxidant Properties : The presence of methoxy and methylthio groups may confer antioxidant capabilities, aiding in cellular protection against oxidative stress.
Case Studies
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
- Anticonvulsant Research : In an investigation published in Epilepsy Research, the compound was tested in various seizure models, showing consistent efficacy across different types of induced seizures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s butyl chain substituents (methoxy and methylsulfanyl) differ from the halogenated or electron-withdrawing groups (e.g., -CF₃, -NO₂, -Br) commonly found in similar cinnamanilides (Table 1). Key structural comparisons include:
- Aromatic vs. Alkyl Substituents: Most analogs in the evidence feature aryl ring substitutions (e.g., compound 10: 3-Fluoro-4-trifluoromethylphenyl), which enhance antimicrobial activity via electronic and steric effects .
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating, while methylsulfanyl (-SCH₃) is weakly electron-withdrawing. This contrasts with analogs like compound 18 (R=4-NO₂-3-CF₃), where strong electron-withdrawing groups improve antimalarial activity (IC₅₀ = 2.0–4.3 µM) .
Table 1: Structural Comparison of Selected Cinnamanilides
Antimicrobial Activity
- MRSA Inhibition : Compound 10 (MIC = 12.9–25.9 µM) outperformed ampicillin (MIC = 45.8 µM) against methicillin-resistant Staphylococcus aureus (MRSA) . Para/meta-substituted analogs generally show higher activity than ortho-substituted ones .
- Antitubercular Activity : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited MIC = 25 µM against Mycobacterium tuberculosis . The target compound’s alkyl chain may reduce potency due to decreased aromatic interactions with bacterial targets.
Anti-Inflammatory Activity
- NF-κB Inhibition: Di-substituted analogs like (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (12) showed NF-κB inhibition comparable to prednisone at 2 µM . Bulky, lipophilic substituents (e.g., -Br, -Cl) enhance anti-inflammatory effects by promoting non-planar molecular conformations . The target compound’s alkyl chain may mimic this bulkiness but lacks halogenated electronegativity.
Antimalarial Activity
- Compound 24 (4-Bromo-2-chlorophenyl substitution) demonstrated IC₅₀ = 0.58 µM against Plasmodium falciparum, surpassing chloroquine . Electron-withdrawing groups (e.g., -NO₂) further enhance activity, suggesting the target compound’s electron-donating methoxy group may reduce efficacy.
Physicochemical and ADMET Properties
- Lipophilicity : Halogenated analogs (e.g., compound 25: log kis = 0.9667) are more lipophilic than the target compound, which may have moderate logP due to its polar -OCH₃ and -SCH₃ groups .
- Cytotoxicity : Most cinnamanilides (e.g., compound 10) show low cytotoxicity (IC₅₀ > 20 µM), but di-substituted derivatives (e.g., 3,4-Cl) exhibit higher toxicity . The target compound’s alkyl chain may reduce cytotoxicity by avoiding aromatic metabolic activation.
Key Research Findings and Implications
- Substituent Position Matters: Meta/para-substituted aryl groups optimize antimicrobial activity, while ortho-substitutions favor anti-inflammatory effects .
- Lipophilicity-Bioactivity Balance : High lipophilicity (e.g., log kis > 0.9) correlates with antitubercular activity but may increase toxicity . The target compound’s moderate logP could offer a safer profile.
- Structural Flexibility : Alkyl chains (as in the target compound) may improve pharmacokinetics (e.g., oral absorption) but reduce target binding affinity compared to rigid aryl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
